molecular formula C12H20N2S B13295735 N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine

N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine

Cat. No.: B13295735
M. Wt: 224.37 g/mol
InChI Key: FKNAZXLIMPZSLF-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine typically involves the reaction of cycloheptanamine with a thiazole derivative under specific conditions. One common method includes the use of N-bromosuccinimide and thiourea in an aqueous medium to form the thiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects . The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine is unique due to its cycloheptanamine moiety, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other thiazole derivatives and contributes to its potential as a versatile compound in various scientific fields .

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine

InChI

InChI=1S/C12H20N2S/c1-10(12-13-8-9-15-12)14-11-6-4-2-3-5-7-11/h8-11,14H,2-7H2,1H3

InChI Key

FKNAZXLIMPZSLF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2CCCCCC2

Origin of Product

United States

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